1-(6-cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
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Overview
Description
1-(6-cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a pyrimidine ring, a thiophen-2-ylmethyl group, and a piperidine-4-carboxamide moiety
Preparation Methods
The synthesis of 1-(6-cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route generally starts with the preparation of the pyrimidine ring, followed by the introduction of the cyclopropyl group. The thiophen-2-ylmethyl group is then attached, and finally, the piperidine-4-carboxamide moiety is introduced. Each step may involve various reaction conditions such as temperature control, pH adjustments, and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
1-(6-cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water, often resulting in the formation of carboxylic acids or amines.
Scientific Research Applications
1-(6-cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(6-cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a crucial role in cellular processes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
1-(6-cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
6-fluoro-1-methyl-2-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]-3-phenyl-2H-quinazolin-4-one: This compound shares some structural similarities but differs in its functional groups and overall chemical properties.
5,5,5-trifluoro-1-[4-[3-(1,3-thiazol-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]pentan-1-one: Another compound with a similar core structure but distinct functional groups, leading to different chemical and biological activities.
Properties
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c23-18(19-11-15-2-1-9-24-15)14-5-7-22(8-6-14)17-10-16(13-3-4-13)20-12-21-17/h1-2,9-10,12-14H,3-8,11H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEOXMGYEVXZBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCC(CC3)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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